The derivatives of 4-Benzyloxyanisole have been shown to influence blood platelet and erythrocyte functions. The study on 4'-O-substituted 1-benzylisoquinolines demonstrated their ability to inhibit platelet aggregation and ATP secretion, as well as to induce morphological changes in erythrocytes, which could have implications for conditions involving platelet activation and erythrocyte deformability1.
The antitumor potential of related compounds, such as 2-(4-aminophenyl)benzothiazoles, has been explored, with selective activity against various cancer cell lines. The research suggests that the antitumor effects may be due to metabolic transformations, such as N-acetylation and oxidation, which could lead to the development of new chemotherapeutic agents2.
Compounds derived from 4-Benzyloxyanisole have been evaluated for their lipid-lowering actions in animal models. The study on benzoxazinone derivatives showed significant hypocholesterolemic and hypotriglyceridemic activities, which could be beneficial in the treatment of hyperlipidemia and associated cardiovascular diseases3.
The anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides have been investigated, revealing that 4'-modified derivatives possess high activity in seizure protection models. This suggests potential applications in the development of new antiepileptic drugs4.
Benzoxazinones have been identified as potent inhibitors of human leukocyte elastase, an enzyme implicated in various inflammatory diseases. The design and synthesis of these inhibitors could lead to novel treatments for conditions such as chronic obstructive pulmonary disease (COPD) and emphysema5.
The mechanism of action of 4-Benzyloxyanisole derivatives appears to be multifaceted. One study found that 4'-O-substituted 1-benzylisoquinolines, which share a structural motif with 4-Benzyloxyanisole, inhibited the activation of rabbit platelets and altered the shape of human erythrocytes, suggesting a perturbation of the membrane lipid bilayer1. Another study on 2-(4-aminophenyl)benzothiazoles, which are structurally related, indicated that their antitumor activity might involve novel mechanisms, with metabolism playing a central role in their mode of action2. Additionally, benzoxazinone derivatives have been shown to lower lipid levels in animal models, with their activity potentially linked to the inhibition of key enzymatic activities such as ACAT and HMG CoA Reductase3. Furthermore, benzoxazinones have been identified as alternate substrate inhibitors of human leukocyte elastase, forming acyl enzyme intermediates during enzyme catalysis5.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7